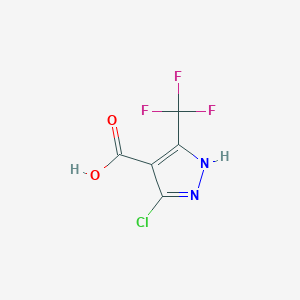

5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid

説明

BenchChem offers high-quality 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-chloro-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2O2/c6-3-1(4(12)13)2(10-11-3)5(7,8)9/h(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBDKMOJOJMBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1Cl)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 128455-63-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a halogenated and N-methylated pyrazole derivative. The pyrazole ring is a versatile scaffold in medicinal chemistry and agrochemical research, known for its diverse biological activities.[1][2] The presence of a trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, offering a valuable resource for researchers in the field.

Physicochemical and Spectroscopic Properties

This compound is a white solid at room temperature. Key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 128455-63-0 | [3] |

| Molecular Formula | C6H4ClF3N2O2 | [3] |

| Molecular Weight | 228.56 g/mol | [3] |

| IUPAC Name | 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | [3] |

| SMILES | CN1N=C(C(C(O)=O)=C1Cl)C(F)(F)F | [3] |

| InChI Key | IKGVBNQPAJOSFP-UHFFFAOYSA-N | [3] |

| Physical Form | White solid | |

| Purity | ≥95% | |

| Storage Temperature | Room temperature |

Synthesis of Substituted Pyrazole Carboxylic Acids: A General Approach

The synthesis of pyrazole carboxylic acids often involves the cyclization of a hydrazine with a suitably functionalized three-carbon component. A general and adaptable synthetic route to produce substituted pyrazole-4-carboxylic acids is outlined below. This process typically starts with the condensation of a hydrazine with a β-ketoester or a similar precursor, followed by hydrolysis of the resulting ester to the carboxylic acid.

Experimental Protocol: A Representative Synthesis

The following is a generalized, multi-step procedure for the synthesis of a pyrazole-4-carboxylate, which can be adapted for the synthesis of the title compound.

Step 1: Formation of the Pyrazole Ring

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting β-ketoester in a suitable solvent such as ethanol.

-

Addition of Hydrazine: To this solution, add an equimolar amount of the desired hydrazine (in this case, methylhydrazine).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Hydrolysis to the Carboxylic Acid

-

Reaction Setup: Dissolve the pyrazole-4-carboxylate ester from the previous step in a mixture of an alcohol (e.g., ethanol) and water.

-

Addition of Base: Add an excess of a base, such as sodium hydroxide or lithium hydroxide, to the solution.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete, as indicated by TLC.

-

Work-up: After cooling, acidify the reaction mixture with a dilute mineral acid (e.g., HCl) to a pH of approximately 2-3. The precipitated carboxylic acid can then be collected by filtration, washed with cold water, and dried.

Applications in Research and Development

Substituted pyrazole carboxylic acids are crucial intermediates in the development of new pharmaceuticals and agrochemicals.

Agrochemicals

A significant application of related pyrazole carboxylic acids is in the synthesis of fungicides. Specifically, amides derived from these acids have been successfully commercialized as succinate dehydrogenase inhibitors (SDHIs).[4][5] These fungicides are effective against a broad spectrum of plant pathogens.[4] While the direct application of 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as an agrochemical is not extensively documented, its structural similarity to the core of several active ingredients suggests its potential as a building block for novel fungicides.

Drug Discovery

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry.[2] Pyrazole-containing compounds have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents. The specific substitution pattern of 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid makes it an attractive starting material for the synthesis of new chemical entities with potential therapeutic value. For instance, the carboxylic acid moiety can be readily converted to amides, esters, or other functional groups to generate a library of compounds for biological screening.

Safety Information

5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is classified as a warning-level hazard. The hazard statements indicate that it is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a valuable building block for the synthesis of novel compounds in the fields of agrochemicals and pharmaceuticals. Its synthesis is achievable through established methods for pyrazole ring formation and functional group manipulation. The presence of both a chloro and a trifluoromethyl group on the pyrazole ring provides a unique combination of electronic and steric properties that can be exploited in the design of new bioactive molecules. Further research into the derivatization and biological evaluation of this compound is warranted to fully explore its potential.

References

-

Matrix Fine Chemicals. 5-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | CAS 128455-63-0. Available from: [Link]

-

Matrix Fine Chemicals. Molecules PDF. Available from: [Link]

-

PubChem. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Available from: [Link]

-

ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Available from: [Link]

-

ChemRxiv. SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. Available from: [Link]

-

PMC. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

-

ResearchGate. Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Available from: [Link]

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

-

Arabian Journal of Chemistry. Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Available from: [Link]

-

Fisher Scientific. 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, Thermo Scientific 1 g. Available from: [Link]

-

PubChemLite. 5-chloro-1-methyl-1h-pyrazole-3-carboxylic acid. Available from: [Link]

-

Sunway Pharm Ltd. 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Available from: [Link]

-

Scott D. Bembenek. Pharmacological Characterization of 1-(5-Chloro-6-(Trifluoromethoxy)-1H-Benzoimidazol-2-yl)-1H-Pyrazole-4-Carboxylic Acid (JNJ-42041935), A Potent and Selective HIF Prolyl Hydroxylase (PHD) Inhibitor. Available from: [Link]

-

Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

-

NextSDS. 5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

-

MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available from: [Link]

-

MDPI. Biological Activity Evaluation of Pyrazolo[4,3-e][3][6]Triazine Sulfonamides. Available from: [Link]

-

PubChem. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. Available from: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. 5-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | CAS 128455-63-0 [matrix-fine-chemicals.com]

- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]

- 6. alchempharmtech.com [alchempharmtech.com]

The Trifluoromethylpyrazole Pharmacophore: Mechanistic Insights and Preclinical Workflows

Abstract As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently leverage halogenated heterocycles to overcome pharmacokinetic and pharmacodynamic bottlenecks. Among these, trifluoromethyl-substituted pyrazoles represent a privileged scaffold. The incorporation of the strongly electron-withdrawing and highly lipophilic trifluoromethyl (–CF₃) group into the pyrazole ring profoundly alters the physicochemical profile of the resulting molecules. This whitepaper details the mechanistic basis of their biological activities—particularly focusing on cyclooxygenase-2 (COX-2) inhibition and oncology applications—and outlines the rigorous, self-validating experimental protocols required for their synthesis and biological evaluation.

Pharmacophore Rationale: The Role of the Trifluoromethyl Group

The strategic placement of a –CF₃ group on a pyrazole core is rarely arbitrary. From a bioisosteric perspective, fluorine substitution enhances metabolic stability by blocking cytochrome P450-mediated oxidation at labile sites[1]. Furthermore, the –CF₃ group dramatically increases membrane permeability due to its high lipophilicity, which is a critical parameter for central nervous system (CNS) penetrance and intracellular target engagement[1]. In the context of pyrazoles, the strong electron-withdrawing nature of the –CF₃ moiety modulates the pKa of the heterocyclic nitrogen atoms, directly influencing hydrogen-bonding dynamics and target binding affinity.

Primary Mechanism of Action: COX-2 Selective Inhibition

The most celebrated application of the 3-trifluoromethylpyrazole motif is in the development of selective COX-2 inhibitors (coxibs), such as celecoxib and mavacoxib[2]. The molecular basis for this selectivity is rooted in the structural divergence between the active sites of COX-1 and COX-2.

COX-2 possesses a distinct side pocket formed by the substitution of an isoleucine residue (Ile523 in COX-1) with a less bulky valine residue (Val523 in COX-2), providing a larger hydrophobic cavity[3]. Molecular dynamics and crystallographic studies reveal that the trifluoromethylpyrazole moiety anchors deeply into this hydrophobic pocket, undergoing specific rotational alignments to interact favorably with neighboring residues such as Leu352, Phe518, Val523, Gly526, and Ala527[3][4]. Concurrently, the sulfonamide or methylsulfonyl group forms critical, bifurcated hydrogen bonds with Arg120 and Tyr355 at the opening of the cyclooxygenase channel, creating a steric blockade that prevents the physiological substrate, arachidonic acid, from entering the catalytic site[3][4].

Mechanism of COX-2 inhibition by trifluoromethyl-substituted pyrazoles.

Beyond Inflammation: Anticancer Activities

Emerging research highlights the COX-independent anticancer effects of these derivatives. For instance, SC-560 (a structural analog of celecoxib with COX-1 selectivity) and other 3-trifluoromethylpyrazoles have been shown to suppress human lung cancer growth in a reactive oxygen species (ROS)-dependent manner[5]. These compounds induce apoptosis through mechanisms involving Akt inactivation, extensive degradation of β-catenin, and enforced caspase activation, entirely independent of prostaglandin synthesis inhibition[5].

Synthetic Methodologies: Constructing the CF₃-Pyrazole Core

The classical approach to synthesizing 3-trifluoromethylpyrazoles is the Knorr pyrazole cyclocondensation between a 1,3-dicarbonyl compound and an arylhydrazine[2]. However, traditional condensations often suffer from regioselectivity issues. To bypass this, optimized benchtop methodologies or highly regioselective three-component couplings (utilizing 2-bromo-3,3,3-trifluoropropene) are employed[6].

Experimental Protocol 1: Regioselective Knorr Pyrazole Synthesis

Causality & Validation: The choice of solvent is critical. Using polar aprotic solvents like DMF accelerates the initial nucleophilic attack by favoring the reactive keto tautomer of the fluorinated dicarbonyl, whereas protic solvents like methanol drive higher overall thermodynamic conversion[2]. We monitor the reaction via benchtop ¹⁹F NMR to create a self-validating feedback loop, ensuring complete consumption of the trifluoromethyl-β-diketone before isolation.

-

Reagent Preparation: Dissolve 1.0 mmol of the selected trifluoromethyl-β-diketone in 5 mL of N,N-dimethylformamide (DMF) to stabilize the reactive keto tautomer[2].

-

Hydrazine Addition: Add 1.1 mmol of the substituted arylhydrazine hydrochloride. The 10% molar excess ensures complete consumption of the diketone, preventing difficult downstream chromatographic separations.

-

Cyclocondensation: Stir the reaction mixture at 80°C for 4-6 hours.

-

In-Process Control: Extract a 50 µL aliquot and analyze via benchtop ¹⁹F NMR to confirm the disappearance of the diketone signal and the emergence of the pyrazole –CF₃ peak[2].

-

Isolation: Quench the reaction by pouring it into ice water (20 mL) to precipitate the highly lipophilic CF₃-pyrazole. Filter the precipitate and wash thoroughly with cold water.

-

Purification: Recrystallize from an ethanol/water gradient to yield the pure 3-trifluoromethylpyrazole derivative.

Step-by-step workflow from chemical synthesis to biological screening.

Biological Evaluation Protocols

To validate the biological activity of the synthesized compounds, a robust, self-validating in vitro COX-2 inhibition assay is essential.

Experimental Protocol 2: In Vitro COX-2 Enzyme Inhibition Assay

Causality & Validation: We utilize a peroxidase-coupled fluorometric assay. This allows for real-time monitoring of the reduction of PGG₂ to PGH₂, which directly correlates to COX-2 catalytic activity. Pre-incubation is mandatory because diarylheterocycles are often time-dependent inhibitors; they require time to undergo the conformational shifts necessary to anchor deeply into the Val523 hydrophobic pocket[3].

-

Enzyme Preparation: Reconstitute recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin. Hematin is a non-negotiable cofactor required for the peroxidase activity of the COX enzyme.

-

Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the synthesized CF₃-pyrazole (0.01 µM to 100 µM in DMSO) for 15 minutes at 37°C[3].

-

Substrate Addition: Initiate the reaction by adding arachidonic acid (the physiological substrate) and a fluorometric peroxidase substrate (e.g., ADHP).

-

Quantification: Measure the fluorescence of the oxidized product (resorufin) at Ex/Em = 535/590 nm using a microplate reader. Include a vehicle control (DMSO) to establish baseline 100% enzyme activity.

-

Data Analysis: Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression analysis (four-parameter logistic curve).

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the comparative biological data of key trifluoromethyl-pyrazoles, illustrating how minor structural tweaks around the pyrazole core shift the target selectivity profile.

| Compound Name | Primary Target | IC₅₀ (Target) | Key Structural Feature | Reference |

| Celecoxib | COX-2 | ~0.04 µM | 3-CF₃, 4-aryl, 1-sulfonamide | [2][4] |

| Mavacoxib | COX-2 | ~0.02 µM | 3-CF₃, 4-fluoroaryl, 1-sulfonamide | [2] |

| SC-560 | COX-1 / Oncology | ~0.009 µM (COX-1) | 3-CF₃, 5-(4-chlorophenyl) | [5] |

| 3-CF₃-Pyrazolines | COX-2 / Anti-inflam. | 0.2 - 1.5 µM | 5-hydroxy-5-CF₃ intermediates | [7] |

Conclusion

The trifluoromethyl-substituted pyrazole scaffold remains a cornerstone of modern medicinal chemistry. By strategically positioning the –CF₃ group to exploit specific hydrophobic pockets in target proteins like COX-2, and leveraging its profound effects on lipophilicity and metabolic stability, researchers can continue to design highly potent anti-inflammatory and anticancer agents. Rigorous synthetic methodologies, guided by mechanistic understanding such as tautomeric equilibrium in Knorr syntheses, coupled with validated biological assays, form the critical path for the successful development of these therapeutics.

References

- Source: European Journal of Medicinal Chemistry (via PubMed/NIH)

- Source: Organic Letters (ACS Publications)

- Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib...

- Molecular basis of cyclooxygenase enzymes (COXs)

- Molecular Basis of Binding Interactions of NSAIDs and Computer-Aided Drug Design Approaches in the Pursuit of the Development of Cyclooxygenase-2 (COX-2)

- 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)

- Source: The Journal of Organic Chemistry (ACS Publications)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Basis of Binding Interactions of NSAIDs and Computer-Aided Drug Design Approaches in the Pursuit of the Development of Cyclooxygenase-2 (COX-2) Selective Inhibitors | IntechOpen [intechopen.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermogravimetric Analysis of 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide to Thermal Profiling and Kinetic Modeling

Executive Summary

In the development of advanced agrochemicals (such as succinate dehydrogenase inhibitor fungicides) and active pharmaceutical ingredients (APIs), highly functionalized pyrazole derivatives serve as critical building blocks. 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is a prime example of such an intermediate. Understanding its thermal stability is not merely a regulatory checkbox; it is a fundamental requirement for designing safe scale-up syntheses, optimizing drying protocols, and preventing premature degradation during high-temperature processing (e.g., hot-melt extrusion).

This whitepaper provides an in-depth, mechanistic guide to the Thermogravimetric Analysis (TGA) of this specific pyrazole derivative. By coupling precise mass-loss measurements with evolved gas analysis and kinetic modeling, we establish a self-validating framework for predicting its thermal behavior.

Molecular Context & Mechanistic Thermal Behavior

To interpret a TGA thermogram accurately, one must first analyze the molecular architecture of the analyte. 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (Molecular Weight: 214.53 g/mol ) features three highly reactive or electronically influential moieties attached to a central pyrazole ring:

-

A Carboxylic Acid Group (-COOH) at C4: Prone to thermal decarboxylation.

-

A Trifluoromethyl Group (-CF₃) at C3: A strong electron-withdrawing group (EWG) via inductive effects (-I).

-

A Chlorine Atom (-Cl) at C5: An EWG that also participates in resonance (+M, -I).

The Causality of Decarboxylation Kinetics

In heteroaromatic carboxylic acids, thermal decarboxylation typically proceeds via an ylide or carbanion intermediate. The intense electron-withdrawing nature of the adjacent -CF₃ and -Cl groups pulls electron density away from the C4 position. This stabilizes the transient negative charge that forms during the extrusion of CO₂, effectively lowering the activation energy ( Ea ) required for decarboxylation.

By calculating the theoretical mass loss of specific functional groups, we can correlate TGA data directly to structural decomposition[1]. For this compound, the complete loss of the carboxyl group as CO₂ (44.01 g/mol ) corresponds to a theoretical mass loss of 20.51% . This precise calculation acts as a self-validating anchor: if the TGA curve shows a ~20.5% mass drop, we can confidently assign it to decarboxylation rather than sublimation or solvent loss.

Figure 1: Proposed thermal degradation pathway of 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid.

Experimental Methodology: A Self-Validating TGA-EGA Protocol

Standard TGA measures how much mass is lost, but it cannot definitively prove what is lost. While free pyrazole ligands often exhibit simple, one-step thermal decomposition, highly functionalized or coordinated pyrazoles decompose in complex, multi-step pathways[2]. Therefore, TGA must be coupled with Evolved Gas Analysis (EGA), such as Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS).

Step-by-Step TGA-FTIR Workflow

-

Crucible Selection (Causality): Weigh 2.0–5.0 mg of the sample into an alumina (Al₂O₃) crucible . Why not platinum? Platinum can act as a catalyst for the thermal degradation of halogenated compounds (like -Cl and -CF₃), artificially lowering the onset temperature of decomposition and skewing kinetic data.

-

Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Why? An inert atmosphere isolates purely pyrolytic events (like decarboxylation) and prevents oxidative degradation, which would convolute the mass-loss profile.

-

Dynamic Heating Program: Heat the sample from 25°C to 600°C. To perform accurate kinetic modeling, run multiple samples at varying heating rates (e.g., 5, 10, 15, and 20 °C/min)[3].

-

Evolved Gas Analysis (EGA): Route the exhaust gas through a heated transfer line (set to 200°C to prevent condensation) into an FTIR gas cell. Monitor the IR spectra in real-time to identify the effluents (e.g., the strong asymmetric stretching of CO₂ at ~2350 cm⁻¹).

Figure 2: Self-validating experimental workflow for TGA coupled with Evolved Gas Analysis.

Quantitative Data Presentation & Kinetic Analysis

Based on the structural properties of the compound and established thermal behavior of pyrazole-4-carboxylic acids, the thermogram will exhibit distinct stages. The table below summarizes the expected quantitative profile.

Table 1: Thermogravimetric Profile of 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid

| Degradation Stage | Temp. Range (°C) | Peak DTG (°C) | Mass Loss (%) | Evolved Gas (FTIR) | Mechanistic Assignment |

| Stage 1 | 60 – 110 | 95 | 1.5 – 3.0% | H₂O (3500 cm⁻¹) | Desolvation / Dehydration (loss of surface/lattice moisture). |

| Stage 2 | 185 – 235 | 215 | ~20.5% | CO₂ (2350 cm⁻¹) | Decarboxylation. Matches theoretical calculation of 20.51%. |

| Stage 3 | 280 – 450 | 360 | > 70.0% | HCl, HF, HCN | Pyrolytic ring cleavage and halogen elimination. |

Kinetic Modeling of Decarboxylation

To ensure the compound will survive downstream processing, we must calculate the activation energy ( Ea ) of the Stage 2 decarboxylation. By utilizing the TGA data obtained at different heating rates, we can apply the Coats-Redfern method—a highly effective kinetic model for determining the thermodegradation mechanisms of pyrazole derivatives[3].

The Coats-Redfern equation allows us to plot ln[g(α)/T2] versus 1/T (where α is the fractional mass loss). The slope of this linear plot yields −Ea/R . If the calculated Ea for decarboxylation is relatively low (e.g., < 80 kJ/mol), the compound is highly sensitive to thermal stress, dictating that all subsequent chemical coupling reactions must be performed under strict temperature controls (e.g., < 60°C).

Implications for Drug & Agrochemical Development

The data extracted from this TGA protocol directly informs industrial manufacturing:

-

Drying Protocols: The distinct separation between Stage 1 (dehydration) and Stage 2 (decarboxylation) indicates that the compound can be safely dried in a vacuum oven at 80°C without risking the loss of the critical carboxylic acid functional group.

-

Formulation Stability: If this compound is used as an intermediate in hot-melt extrusion (HME) or high-shear granulation, processing temperatures must remain strictly below the extrapolated onset temperature of Stage 2 (approx. 185°C) to prevent the generation of gaseous CO₂, which would cause hazardous pressure buildup and structural defects in the final dosage form.

By grounding empirical mass-loss data in theoretical chemical principles[1], this TGA methodology ensures that the thermal profiling of 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is both highly accurate and directly actionable for process chemists.

References

- Investigation of Thermal Properties of Carboxylates with Various Structures | Source: University of North Carolina at Asheville (unca.edu)

- Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) | Source: PubMed (nih.gov)

- Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)

Sources

Application Notes & Protocols: Utilizing 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid in Amide Coupling Reactions

Introduction: A Privileged Scaffold in Modern Chemistry

5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is a key building block in contemporary medicinal chemistry and materials science. Its rigid pyrazole core, substituted with a strongly electron-withdrawing trifluoromethyl group and a chloro atom, imparts unique electronic and conformational properties to its derivatives. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[1] Consequently, amides derived from this carboxylic acid are prevalent in the development of pharmaceuticals and agrochemicals, notably as potent enzyme inhibitors and signaling pathway modulators.[2]

However, the very features that make this molecule attractive also present distinct challenges in synthesis. The electron-deficient nature of the pyrazole ring and the carboxylic acid itself reduces its nucleophilicity, while the substitution pattern can introduce steric hindrance.[3] This guide provides a detailed exploration of the critical parameters for successful amide coupling reactions, offering field-proven protocols and explaining the rationale behind reagent and condition selection to empower researchers in their synthetic endeavors.

Mechanistic Overview: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable. The reaction requires the "activation" of the carboxylic acid to convert the hydroxyl group into a better leaving group.[4] This is typically achieved using coupling reagents that transform the acid into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Common classes of coupling reagents include carbodiimides (e.g., EDC), and uronium/aminium salts (e.g., HATU, HBTU).[4][5] The general mechanism, particularly for uronium salts like HATU, involves two key stages:[6]

-

Activation: A non-nucleophilic base deprotonates the carboxylic acid. The resulting carboxylate attacks the coupling reagent to form a highly reactive O-acylisouronium intermediate.[7]

-

Ester Formation & Aminolysis: An additive, such as 1-Hydroxy-7-azabenzotriazole (HOAt) for HATU, rapidly intercepts this intermediate to form an active ester.[8] This active ester is then attacked by the amine to yield the final amide product, regenerating the additive and releasing a urea byproduct.[9]

The choice of coupling reagent, base, and solvent is critical for navigating the specific challenges posed by 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid.

Key Considerations for a Challenging Substrate

Successfully coupling 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid requires careful consideration of its unique electronic and steric profile.

-

Reduced Acidity and Nucleophilicity: The potent electron-withdrawing effects of the trifluoromethyl and chloro substituents decrease the pKa of the N-H proton on the pyrazole ring and also deactivate the carboxylic acid for certain activation pathways. This can make the initial deprotonation step more challenging and can slow the rate of reaction with the coupling reagent.

-

Steric Hindrance: The substituents at positions 3 and 5 can sterically shield the carboxylic acid at position 4, hindering the approach of bulky coupling reagents and amines.[10]

-

Potential for Side Reactions: With highly reactive intermediates, there is a risk of side reactions, such as the formation of guanidinium byproducts if the amine reacts directly with the coupling reagent.[8] The order of addition of reagents can be crucial to minimize these pathways.[11]

For these reasons, more potent activating agents are often preferred over standard carbodiimide methods, which may result in low yields or require harsh conditions.[10]

Recommended Protocols and Reagent Selection

Based on the substrate's characteristics, uronium-based coupling reagents are highly recommended for their efficiency and ability to overcome steric and electronic barriers.

Protocol 1: High-Efficiency Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a superior choice for challenging couplings due to the formation of a highly reactive OAt active ester.[6][8] The pyridine nitrogen in the HOAt leaving group can stabilize the transition state, accelerating the reaction.[7]

Materials:

-

5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)

-

Amine (1.1 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

-

Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIPEA (3.0 equiv) to the mixture. Stir for 5-10 minutes to allow for pre-activation (formation of the active ester).[11]

-

Add the desired amine (1.1 equiv), either neat or as a solution in DMF.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Workflow for HATU-Mediated Amide Coupling

Caption: General workflow for HATU coupling.

Protocol 2: Carbodiimide Coupling with Additives (EDC/HOBt)

While less potent than HATU, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) can be a cost-effective alternative. The primary benefit of EDC is that its urea byproduct is water-soluble, simplifying purification.[5] This method may require longer reaction times or elevated temperatures for electron-deficient substrates.[10][12]

Materials:

-

5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)

-

Amine (1.1 equiv)

-

EDC·HCl (1.5 equiv)

-

HOBt (1.2 equiv)

-

Triethylamine (TEA) or DIPEA (2.5 equiv)

-

Anhydrous Dichloromethane (DCM) or DMF

Step-by-Step Procedure:

-

In a dry flask under an inert atmosphere, dissolve 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C.

-

Add the base (TEA or DIPEA, 2.5 equiv) followed by EDC·HCl (1.5 equiv).

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Continue stirring for 12-24 hours, monitoring by TLC or LC-MS. Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.

-

Work-up: If using DCM, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine. If using DMF, perform an aqueous extraction as described in Protocol 1.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Comparative Analysis of Coupling Reagents

The choice of reagent can significantly impact reaction efficiency, cost, and ease of purification.

| Reagent System | Relative Reactivity | Byproduct Removal | Cost | Key Advantages & Disadvantages |

| HATU/DIPEA | Very High | Aqueous Wash | High | Pro: Excellent for hindered/deactivated substrates, fast kinetics, low racemization.[6] Con: High cost, moisture sensitive. |

| EDC/HOBt | Moderate | Aqueous Wash | Low | Pro: Cost-effective, water-soluble byproducts simplify workup.[12] Con: Slower reactions, may require heat, less effective for challenging substrates.[10] |

| Acyl Chloride | Highest | Aqueous Wash | Low | Pro: Very reactive, useful for poorly nucleophilic amines.[13] Con: Harsh conditions (SOCl₂/oxalyl chloride), not suitable for sensitive substrates.[14] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance. 3. Inadequate base. | 1. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU). 2. Increase reaction temperature or use microwave irradiation.[3] 3. Ensure a sufficient excess of a non-nucleophilic base like DIPEA is used. |

| Formation of Side Products | 1. Reaction of amine with coupling reagent (guanidinylation). 2. Anhydride formation from the activated acid. | 1. Pre-activate the carboxylic acid with the coupling reagent for 5-10 minutes before adding the amine.[11] 2. Use a slight excess of the amine to favor the desired reaction. |

| Difficulty in Purification | 1. Incomplete removal of base or additives (HOBt/HOAt). 2. Urea byproducts from carbodiimides (e.g., DCU from DCC). | 1. Perform thorough aqueous washes with acid and base as described in the work-up. 2. Use EDC, which forms a water-soluble urea, or if using DCC, filter the reaction mixture to remove the precipitated DCU.[5] |

Characterization of Pyrazole Amide Products

The successful synthesis of the target amide can be confirmed using standard spectroscopic techniques.

-

¹H NMR: Expect to see the disappearance of the broad carboxylic acid proton signal and the appearance of a new amide N-H proton signal (typically a broad singlet or triplet, depending on coupling).

-

¹³C NMR: A characteristic shift in the carbonyl carbon resonance will be observed, moving from the carboxylic acid range (~160-170 ppm) to the amide range (~165-175 ppm). The CF₃ group will appear as a quartet due to C-F coupling.[15]

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group will be present, typically in the range of -60 to -80 ppm relative to a standard.[15]

-

IR Spectroscopy: Look for the appearance of a strong C=O stretch for the amide (typically 1630-1680 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid.

-

Mass Spectrometry (MS): ESI-MS should show the correct molecular ion peak [M+H]⁺ or [M-H]⁻ for the desired product.[15]

By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize a wide range of amide derivatives from 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid for application in drug discovery and beyond.

References

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, National Center for Biotechnology Information. [Link]

-

Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

-

HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Gyros Protein Technologies. [Link]

-

HATU. Wikipedia. [Link]

-

HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

What is the correct order of addition for EDCI and HOBt? Reddit. [Link]

-

Coupling Reagents. Aapptec Peptides. [Link]

-

Efficient Synthesis and Antimicrobial Activities of Long Alkyl Chain Trifluoromethyl-1H-Pyrazoles and 2-(1H-Pyrazol-1-yl)thiazoles. MDPI. [Link]

-

Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. PMC, National Center for Biotechnology Information. [Link]

-

Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

-

Challenges and Breakthroughs in Selective Amide Activation. PMC, National Center for Biotechnology Information. [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. [Link]

-

The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. hepatochem.com [hepatochem.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. HATU - Wikipedia [en.wikipedia.org]

- 8. peptidechemistry.org [peptidechemistry.org]

- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

Application Notes & Protocols: 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic Acid as a Foundational Building Block for Advanced Fungicides

Introduction: The Pyrazole Core in Modern Agrochemicals

In the landscape of modern crop protection, the pyrazole carboxamide class of fungicides has become indispensable for ensuring global food security.[1] These compounds are distinguished by their high efficacy, broad-spectrum activity, and a specific mode of action that has been crucial in managing fungicide resistance.[1][2] At the heart of many of these potent fungicides lies a key structural intermediate: 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid .

This application guide provides an in-depth exploration of this vital building block. We will elucidate the rationale behind its molecular design, detail its role in the synthesis of high-performance fungicides, provide a comprehensive protocol for its application in amide coupling reactions, and explain the biochemical mechanism by which the resulting products control pathogenic fungi. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries engaged in the discovery and development of new active ingredients.

Physicochemical & Structural Data

A thorough understanding of the starting material is paramount for successful synthesis and process optimization. The key properties of the title compound are summarized below.

| Property | Data |

| IUPAC Name | 5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |

| Molecular Formula | C₅H₂ClF₃N₂O₂ |

| Molecular Weight | 228.53 g/mol |

| CAS Number | 10030462 |

| Appearance | Typically an off-white to light yellow solid |

| Solubility | Soluble in many organic solvents like methanol, DMF, and THF |

Causality in Molecular Design: Why This Building Block Excels

The efficacy of fungicides derived from this pyrazole core is not accidental; it is a result of rational chemical design where each substituent plays a critical role.

-

The Pyrazole Scaffold: The 1H-pyrazole ring serves as a robust and chemically versatile scaffold. Its specific geometry orients the other functional groups into the correct conformation for high-affinity binding to the target enzyme in the fungal pathogen.

-

The Trifluoromethyl (-CF₃) Group: The inclusion of a trifluoromethyl group at the 3-position is a classic strategy in modern medicinal and agrochemical design. This group significantly increases the lipophilicity of the molecule, which can enhance its ability to penetrate fungal cell membranes. Furthermore, the strong carbon-fluorine bonds make the -CF₃ group highly resistant to metabolic degradation by the fungus, thereby increasing the bioavailability and durability of the fungicide.[3][4]

-

The Chloro (-Cl) Group: The chlorine atom at the 5-position exerts a significant electronic influence on the pyrazole ring. This electron-withdrawing effect can modulate the acidity of the carboxylic acid and influence the reactivity of the pyrazole core. More importantly, it often serves as a key interaction point within the binding pocket of the target enzyme, forming halogen bonds or other non-covalent interactions that anchor the inhibitor in place for potent activity.[5]

-

The Carboxylic Acid (-COOH) Group: This functional group is the primary point of reaction for building the final fungicide. It is readily converted into an amide, forming the critical carboxamide linkage that defines this class of fungicides.

Mechanism of Action: Inhibition of Fungal Respiration

Fungicides synthesized from this pyrazole building block almost universally function as Succinate Dehydrogenase Inhibitors (SDHIs) .[1][6] They target and disrupt the fungal mitochondrial respiratory chain, a process fundamental to energy production and cellular life.

The target enzyme, Succinate Dehydrogenase (also known as Complex II), is a crucial component of both the tricarboxylic acid (TCA) cycle and the electron transport chain.[2] SDHI fungicides bind to the ubiquinone-binding site (the Qp site) of the SDH enzyme, physically blocking the transfer of electrons from succinate to ubiquinone.[1][7] This blockage triggers a cascade of catastrophic cellular events:

-

Inhibition of ATP Synthesis: By halting the electron transport chain, the production of ATP, the cell's primary energy currency, is severely curtailed.[7]

-

Disruption of the TCA Cycle: The inability to oxidize succinate to fumarate effectively shuts down the TCA cycle, depriving the fungus of essential metabolic intermediates.[7][8]

-

Accumulation of Reactive Oxygen Species (ROS): The stalled electron flow can lead to the partial reduction of oxygen, generating highly damaging ROS that cause oxidative stress and damage to vital cellular components like lipids, proteins, and DNA.[7]

This multi-pronged assault on fungal metabolism results in the cessation of spore germination and mycelial growth, ultimately leading to cell death.[9]

Caption: Mechanism of Action for SDHI Fungicides.

Application Protocol: Synthesis of a Pyrazole Carboxamide Fungicide

This protocol details a representative synthesis of a pyrazole carboxamide fungicide via amide coupling. The procedure involves activating the carboxylic acid of the pyrazole building block and reacting it with a substituted aniline, a common intermediate in agrochemical synthesis.

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with all appropriate safety precautions.

Materials & Reagents:

-

5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

-

Substituted 2-amino-benzamide derivative (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide) (1.05 eq)

-

Methanesulfonyl Chloride (MsCl) (1.2 eq)

-

3-Picoline (or another suitable base like triethylamine) (2.6 eq)

-

Acetonitrile (anhydrous) (Solvent)

-

Hydrochloric Acid (1N)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate (for extraction)

-

Hexanes (for purification)

Workflow Diagram:

Caption: General workflow for amide coupling synthesis.

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) and the selected substituted aniline (1.05 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry (approx. 4-5 mL per gram of the pyrazole acid).

-

Cooling & Base Addition: Begin stirring the mixture under a nitrogen atmosphere and cool the flask in an ice/salt bath to an internal temperature of -5 to 0 °C.[10] Once cooled, add 3-picoline (2.6 eq) via syringe.

-

Acid Activation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above 5 °C.[10] The formation of a thick slurry is expected.

-

Reaction: Stir the mixture at 0-5 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up & Isolation: Upon completion, carefully add water (approx. 2 mL per gram of starting acid) dropwise to the reaction mixture.[10] A precipitate should form. Stir for an additional hour at room temperature.

-

Filtration and Washing: Filter the solid product using a Büchner funnel. Wash the filter cake sequentially with a 3:1 mixture of acetonitrile-water, followed by pure acetonitrile to remove residual impurities.[10]

-

Drying: Dry the isolated white to off-white solid under a stream of nitrogen or in a vacuum oven at 40-50 °C to yield the final pyrazole carboxamide fungicide.

Characterization & Quality Control

The identity and purity of the synthesized compound must be rigorously confirmed. Standard analytical techniques include:

-

¹H and ¹⁹F NMR: To confirm the chemical structure and the presence of the trifluoromethyl group.

-

Mass Spectrometry (MS): To verify the molecular weight of the final product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should typically be >95% for biological screening.[10]

Conclusion

5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is more than just a chemical intermediate; it is a highly engineered building block that provides the essential structural and electronic features required for potent fungicidal activity. Its strategic use enables the synthesis of advanced SDHI fungicides that effectively control a wide range of plant pathogens by disrupting their core metabolic processes. The protocols and mechanistic insights provided herein offer a foundational guide for researchers aiming to leverage this versatile scaffold in the development of next-generation crop protection solutions.

References

-

Fungicide Resistance Action Committee. (2022). Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. Retrieved from [Link]

-

University of Georgia. (2019, March 15). SDHI fungicides and turfgrass disease control: An overview. Turf and Ornamental Pest Management. Retrieved from [Link]

- Kim, Y. H., & Lee, Y. S. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease, 25(1), 1-9.

-

ResearchGate. (n.d.). Overview of commercialized pyrazole carboxamide and benzimidazole fungicides. Retrieved from [Link]

-

TREA. (2024, June 6). PROCESS FOR PREPARING CHLORANTRANILIPROLE. Retrieved from [Link]

-

ANSES. (n.d.). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. Retrieved from [Link]

- Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides.

-

ResearchGate. (n.d.). Retrosynthesis of chlorantraniliprole. Retrieved from [Link]

- Li, J., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11777-11787.

- ACS Publications. (2022, October 17). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry.

-

Patsnap Eureka. (2018, June 22). Method for synthesizing chlorantraniliprole. Retrieved from [Link]

- ACS Publications. (2025, August 26). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry.

- PubMed. (2020, July 30).

- PubMed. (2021, September 29). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids.

- ACS Publications. (2021, September 20). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry.

- ACS Publications. (2024, May 8). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.

- Google Patents. (n.d.). US5223526A - Pyrazole carboxanilide fungicides and use.

- Arabian Journal of Chemistry. (2022, February 27).

- Molecules. (n.d.). Efficient Synthesis and Antimicrobial Activities of Long Alkyl Chain Trifluoromethyl-1H.

- PMC. (n.d.).

- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.

-

Fisher Scientific. (n.d.). 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, Thermo Scientific 1 g. Retrieved from [Link]

- MDPI. (2023, August 28). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group.

- Semantic Scholar. (2023, August 28). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group.

- ACS Publications. (2020, September 2). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles.

- ResearchGate. (2025, December 5). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. site.caes.uga.edu [site.caes.uga.edu]

- 3. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]

- 7. resistance.nzpps.org [resistance.nzpps.org]

- 8. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]

Application Note: Regioselective Synthesis and Derivatization of Celecoxib Analogues from Pyrazole Precursors

Introduction & Strategic Rationale

Celecoxib, characterized by its 1,5-diarylpyrazole core, is a highly selective cyclooxygenase-2 (COX-2) inhibitor widely utilized for its potent anti-inflammatory properties[1]. However, the cardiovascular liabilities associated with prolonged, selective COX-2 inhibition have catalyzed the development of novel celecoxib analogues. Recent drug design strategies focus on synthesizing dual COX-2/5-lipoxygenase (5-LOX) inhibitors[2][3] and thymol-pyrazole hybrids[4] to mitigate these risks while maintaining efficacy.

The fundamental synthetic challenge in developing these analogues lies in the regioselective construction of the pyrazole scaffold. This application note details the causal mechanisms, optimized step-by-step protocols, and self-validating analytical methods for synthesizing celecoxib analogues via the Knorr pyrazole cyclocondensation.

Mechanistic Causality: Controlling Regioselectivity

The most robust route to the celecoxib scaffold is the Knorr cyclocondensation between a 1,3-dicarbonyl compound (e.g., a trifluoromethyl-1,3-diketone) and an aryl hydrazine[1][5].

The Causality of Regioselectivity: The regiochemical outcome (1,5-diaryl vs. 1,3-diaryl pyrazole) is strictly dictated by the differential electrophilicity of the two carbonyl carbons and the differential nucleophilicity of the hydrazine nitrogens. In a 4,4,4-trifluoro-1-arylbutane-1,3-dione intermediate, the strongly electron-withdrawing trifluoromethyl (–CF₃) group renders the adjacent carbonyl highly electrophilic.

When utilizing an aryl hydrazine hydrochloride salt in an acidic, protic solvent (ethanol), the less nucleophilic internal nitrogen is protonated. Consequently, the more nucleophilic terminal nitrogen (–NH₂) preferentially attacks the CF₃-adjacent carbonyl to form a hydrazone intermediate. Subsequent intramolecular cyclization of the secondary amine nitrogen onto the aryl-adjacent carbonyl yields the 1,5-diarylpyrazole isomer almost exclusively (>95%)[1][6].

Synthesis Workflow Visualization

Workflow for regioselective synthesis of celecoxib analogues via Knorr pyrazole cyclocondensation.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of the 1,3-Dicarbonyl Precursor (Claisen Condensation)

Causality: A strong base is required to deprotonate the methyl ketone, forming an enolate that attacks the ethyl trifluoroacetate. Methyl tert-butyl ether (MTBE) is chosen as a solvent to minimize side reactions and facilitate the precipitation of the sodium enolate salt[6].

-

Preparation: Dissolve sodium methoxide (NaOMe, 1.2 eq) in a mixture of MTBE and methanol under an inert atmosphere (N₂).

-

Addition: Add ethyl trifluoroacetate (1.1 eq) dropwise at 0 °C to prevent exothermic degradation.

-

Condensation: Slowly add the substituted acetophenone (e.g., 4-methylacetophenone or a 2-chloropyridyl analogue) (1.0 eq) dropwise.

-

Reaction: Allow the mixture to warm to 25 °C and stir for 12 hours.

-

Workup: Quench the reaction with 1M HCl to neutralize the enolate. Extract with ethyl acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Self-Validating QC: Analyze the crude product via benchtop ¹⁹F NMR. The appearance of a sharp singlet near -76 ppm confirms the presence of the CF₃ group in the diketone/enol tautomer[7].

Protocol 2: Regioselective Knorr Pyrazole Cyclocondensation

Causality: The use of the hydrochloride salt of the hydrazine in refluxing ethanol ensures an acidic environment (pH < 3). This protonates the internal nitrogen, kinetically driving the terminal nitrogen to attack the CF₃-adjacent carbonyl, locking the regiochemistry into the 1,5-diaryl configuration[1][3][6].

-

Reaction Setup: In a round-bottom flask, combine the 1,3-diketone intermediate (1.0 eq, e.g., 4.58 g) and 4-(aminosulfonylphenyl)hydrazine hydrochloride (1.1 eq) in 95% ethanol (225 mL)[3].

-

Cyclization: Heat the mixture at reflux (approx. 78 °C) with continuous stirring for 20 hours[3].

-

Isolation: Cool the mixture to room temperature. The 1,5-diarylpyrazole product typically precipitates as a pale-yellow solid. Filter and wash with cold ethanol.

-

Self-Validating QC:

-

Regiochemistry: Perform 2D NOESY NMR. A spatial correlation cross-peak between the pyrazole C4-proton and the ortho-protons of the N1-aryl group definitively confirms the 1,5-isomer over the 1,3-isomer[4].

-

Reaction Completion: Monitor the shift in the ¹⁹F NMR signal from the acyclic precursor to the cyclized pyrazole core[5][7].

-

Protocol 3: Derivatization to Dual COX-2/5-LOX Inhibitors

Causality: To convert the celecoxib scaffold into a dual inhibitor, specific pharmacophores (e.g., an N-difluoromethyl-1,2-dihydropyrid-2-one moiety) must be installed to target the 5-LOX enzyme[2][3].

-

Reagent Addition: React the 1,5-diarylpyrazole intermediate with 2,2-difluoro-2-(fluorosulfonyl)acetic acid (FSO₂CF₂COOH) in acetonitrile in the presence of a mild base (K₂CO₃)[3].

-

Heating: Stir at 80 °C for 4 hours to facilitate the difluoromethylation.

-

Purification: Purify the crude mixture via silica gel column chromatography (Merck silica gel 60 ASTM, 70−230 mesh) using a gradient of polar solvents[3].

-

Self-Validating QC: Confirm mass via LC-MS (M+H peak) and ensure >95% purity via HPLC before advancing to in vitro enzymatic assays[3].

Quantitative Data: Reaction Conditions & Regioselectivity

The table below summarizes the expected yields and regioselectivity outcomes based on the variation of reaction parameters during the synthesis of celecoxib analogues.

| Reaction Phase | Reagents / Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (1,5 : 1,3) |

| Claisen Condensation | NaOMe, Ethyl trifluoroacetate | MTBE / MeOH | 25 | 12 | 80–91 | N/A |

| Knorr Cyclocondensation | Hydrazine·HCl | 95% EtOH | 78 (Reflux) | 20 | 76–84 | > 95:5 |

| Flow-Chemistry Knorr | Hydrazine (Free base) | EtOH | 140 | 0.5 | 48 | Moderate |

| N-Difluoromethylation | FSO₂CF₂COOH, K₂CO₃ | MeCN | 80 | 4 | 46–52 | N/A |

Data synthesized from established experimental protocols[3][5][6]. Note the severe drop in regioselectivity and yield when utilizing high-temperature flow chemistry without the hydrochloride salt.

References

-

Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, ACS Publications.[Link]

-

[123I]-Celecoxib Analogues as SPECT Tracers of Cyclooxygenase-2 in Inflammation. Journal of Medicinal Chemistry, ACS Publications.[Link]

-

Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Spectroscopy Journal, MDPI.[Link]

-

Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis.[Link]

-

Chapter 5: Pyrazoles. Comprehensive Heterocyclic Chemistry, The Royal Society of Chemistry.[Link]

-

An Integrated Continuous Flow Micro-Total Ultrafast Process System (μ-TUFPS) for the Synthesis of Celecoxib and Other Cyclooxygenase Inhibitors. Organic Process Research & Development, ACS Publications.[Link]

Sources

Application Note: Advanced Reaction Conditions for Suzuki-Miyaura Cross-Coupling with Pyrazole Carboxylic Acids

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The pyrazole carboxylic acid motif is a highly privileged scaffold in modern drug discovery and agrochemistry, featured prominently in complex APIs like Lenacapavir[1] and SDHI fungicides such as Fluxapyroxad[2]. However, subjecting these substrates to palladium-catalyzed Suzuki-Miyaura cross-coupling presents a dual-mechanistic challenge: the unprotected pyrazole nitrogen acts as a potent catalyst poison, while the free carboxylic acid disrupts the delicate acid-base equilibrium required for transmetalation[3].

This application note details the causality behind these failures and provides validated, step-by-step protocols for two distinct strategic workarounds: Direct Coupling via Steric Shielding and Decarboxylative Cross-Coupling via Cu-LMCT .

Mechanistic Challenges & Causality

To successfully couple pyrazole carboxylic acids, chemists must overcome three competing off-cycle pathways:

-

Catalyst Poisoning via N-Coordination: Unprotected, nitrogen-rich heterocycles like pyrazoles have a high affinity for electrophilic Pd(II) intermediates. Instead of undergoing transmetalation, the Pd(II) oxidative addition complex coordinates with the pyrazole nitrogen, forming highly stable, inactive square-planar dimers[3].

-

Acid-Base Interference: The Suzuki-Miyaura transmetalation step strictly requires a basic environment to convert the boronic acid into a reactive, electron-rich boronate complex [ArB(OH)3]− . A free carboxylic acid moiety acts as an internal buffer, immediately protonating and depleting the inorganic base[3].

-

Protodeboronation: The localized acidic environment generated by the carboxylic acid drastically accelerates the protodeboronation of the boronic acid partner, converting it into an unreactive arene before coupling can occur[3].

Strategic Solutions

-

The Steric Shielding Approach: Employing highly sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos ) prevents the off-cycle coordination of the pyrazole nitrogen to the palladium center[3]. Concurrently, the use of a massive excess of base ( ≥ 3.5 equivalents) ensures the carboxylic acid is fully converted to an unreactive carboxylate salt, leaving sufficient base to activate the boronic acid.

-

The Protection Strategy: As demonstrated in the multi-kilogram synthesis of Lenacapavir, transiently protecting the pyrazole/amine nitrogen (e.g., with a Boc group) completely eliminates Pd-coordination, allowing the coupling to proceed smoothly with standard catalysts[4].

-

The Decarboxylative Approach: Instead of fighting the carboxylic acid, modern methods utilize it as a traceless activating group. Through Copper-Ligand-to-Metal Charge Transfer (Cu-LMCT) photocatalysis, the carboxylate is oxidized to a radical, extruding CO2 . The resulting pyrazole radical is borylated and subsequently coupled in a one-pot Suzuki reaction,[5].

Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction conditions and coupling efficiency for unprotected pyrazole carboxylic acids.

| Reaction Condition (Ligand / Base) | Substrate Profile | Yield (%) | Causality / Mechanistic Observation | Ref |

| Pd(PPh3)4 / Na2CO3 (2.0 eq) | Unprotected Pyrazole | < 5% | Complete catalyst poisoning via Pd-N coordination. | [3] |

| Pd2(dba)3 / SPhos / K3PO4 (2.0 eq) | Pyrazole-COOH | 45% | Base depleted by COOH; incomplete transmetalation. | [3] |

| Pd2(dba)3 / XPhos / K3PO4 (3.5 eq) | Pyrazole-COOH | 92% | Excess base overcomes COOH; XPhos bulk prevents poisoning. | [3] |

| PdCl2(PPh3)2 / K2CO3 (2.0 eq) | N-Boc Pyrazole | >90% | Boc protection eliminates Pd-N coordination entirely. | [4] |

| Cu(TFA)2 / B2pin2 / LiOtBu | Pyrazole-COOH | 42–70% | Decarboxylative LMCT borylation bypasses C-X coupling. | [5] |

Visualizing the Strategic Pathways

Fig 1: Mechanistic divergence in pyrazole carboxylic acid Suzuki couplings.

Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Coupling of Unprotected Pyrazole Carboxylic Acids

This protocol utilizes steric shielding and base-saturation to force the coupling of a halo-pyrazole carboxylic acid without protecting groups[3].

Reagents:

-

Halo-pyrazole carboxylic acid (1.0 equiv, 1.0 mmol)

-

Aryl boronic acid (1.5 equiv, 1.5 mmol)

-

Pd2(dba)3 (2.5 mol%, 0.025 mmol)

-

XPhos (10 mol%, 0.10 mmol)

-

K3PO4 (3.5 equiv, 3.5 mmol)

-

Solvent: 1,4-Dioxane / H2O (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:

-

Catalyst Pre-activation: In an oven-dried Schlenk flask under inert atmosphere (Argon), combine Pd2(dba)3 and XPhos in 2.0 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange, indicating the formation of the active L2Pd(0) species.

-

Substrate Addition: Add the halo-pyrazole carboxylic acid and the aryl boronic acid to the flask.

-

Base Addition (Critical Step): Dissolve K3PO4 in 1.0 mL of degassed H2O . Add this aqueous solution dropwise to the reaction mixture. Causality: The immediate addition of aqueous base neutralizes the carboxylic acid to its potassium salt. Water is strictly required to solubilize this highly polar intermediate and facilitate biphasic transmetalation.

-

Reaction Execution: Heat the biphasic mixture to 100 °C for 8–12 hours under vigorous stirring (1000 rpm).

-

Workup: Cool to room temperature. Acidify the aqueous layer cautiously with 1M HCl to pH 3–4 to re-protonate the carboxylic acid. Extract with EtOAc (3 x 15 mL). Wash the combined organics with brine, dry over Na2SO4 , and concentrate.

Validation & Analytical Checkpoints:

-

TLC: Use Bromocresol Green stain to visualize the carboxylic acid product (appears as a yellow spot on a blue background).

-

LC-MS: Monitor for the exact mass of the biaryl product. Protodeboronation of the starting material will appear as an[M-B(OH)2+H] peak in the mass spectrum.

Protocol B: Decarboxylative Borylation and One-Pot Suzuki Coupling

This protocol utilizes the MacMillan Cu-LMCT method to convert the problematic carboxylic acid into a coupling site, bypassing the need for pre-functionalized aryl halides,[5].

Reagents:

-

Pyrazole carboxylic acid (1.0 equiv, 0.5 mmol)

-

B2pin2 (2.0 equiv, 1.0 mmol)

-

Cu(TFA)2 (10 mol%, 0.05 mmol)

-

LiOtBu (2.0 equiv, 1.0 mmol)

-

Solvent: EtOAc / MeCN (1:1 v/v, 5.0 mL)

Step-by-Step Methodology:

-

LMCT Borylation: In a clear glass vial equipped with a stir bar, add the pyrazole carboxylic acid, B2pin2 , Cu(TFA)2 , and LiOtBu.

-

Degassing: Suspend the mixture in EtOAc/MeCN and sparge with Argon for 10 minutes.

-

Photochemical Extrusion: Seal the vial and irradiate with 390 nm LEDs (near-UV) at room temperature for 16 hours. Causality: The light excites the Cu(II)-carboxylate complex, triggering a Ligand-to-Metal Charge Transfer. The carboxylate radical rapidly extrudes CO2 , and the resulting pyrazole radical is trapped by B2pin2 .

-

One-Pot Suzuki Coupling: To the same vial, add an aryl halide (1.2 equiv), Pd(dppf)Cl2 (5 mol%), and an aqueous solution of K2CO3 (3.0 equiv).

-

Thermal Coupling: Heat the mixture to 80 °C for 6 hours.

-

Workup: Filter the crude mixture through a short pad of Celite, eluting with EtOAc. Concentrate and purify via flash column chromatography.

Validation & Analytical Checkpoints:

-

NMR: The 1H -NMR spectrum will show the complete disappearance of the highly deshielded carboxylic acid proton (typically broad, 12.0–13.5 ppm).

Sources

The Strategic Role of 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic Acid in the Synthesis of Advanced Agrochemicals

An In-depth Technical Guide for Researchers and Synthetic Chemists

In the landscape of modern agricultural science, the development of highly effective and specific crop protection agents is a paramount objective. Among the privileged scaffolds in agrochemical design, pyrazole derivatives have emerged as a cornerstone for the creation of potent fungicides and herbicides.[1] This guide focuses on a key building block, 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid , and its critical application in the synthesis of next-generation agrochemicals, with a particular focus on the widely used fungicide, Fluxapyroxad.

The Pyrazole Core: A Foundation for Agrochemical Innovation

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, which provides a stable and versatile platform for chemical modification.[2] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties. The trifluoromethyl group (–CF3) at the 3-position and the carboxylic acid at the 4-position are particularly important for the biological efficacy of many modern fungicides.[3]

Application in the Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

A significant class of fungicides derived from pyrazole carboxylic acids are the Succinate Dehydrogenase Inhibitors (SDHIs).[4] These compounds function by disrupting the fungal mitochondrial respiratory chain at Complex II (succinate dehydrogenase), a critical enzyme in the tricarboxylic acid (TCA) cycle.[5] This inhibition halts ATP production, leading to the cessation of fungal growth and, ultimately, cell death.[6]

Fluxapyroxad: A Case Study in Pyrazole-based Fungicide Design

Fluxapyroxad is a broad-spectrum pyrazole-carboxamide fungicide that demonstrates the successful application of the 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid scaffold in agrochemical development. It is highly effective against a wide range of fungal pathogens in various crops.[1] The synthesis of Fluxapyroxad involves the crucial step of forming an amide bond between the pyrazole carboxylic acid core and a specific aniline derivative.

Synthetic Protocol: Amide Formation from 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid

The following protocol details the key transformation of 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid into a pyrazole carboxamide, a central reaction in the synthesis of fungicides like Fluxapyroxad.

Step 1: Conversion of Carboxylic Acid to Acid Chloride

The initial step involves the activation of the carboxylic acid group by converting it into a more reactive acid chloride. This is a common and effective strategy to facilitate the subsequent amidation.

Protocol:

-

To a solution of 5-chloro-3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., toluene or dichloromethane), add thionyl chloride (SOCl₂) (1.2-1.5 equivalents).

-

A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) can be added to facilitate the reaction.

-

The reaction mixture is heated to reflux (typically 60-80 °C) and stirred for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-chloro-3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Amidation with 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine

The newly formed acid chloride is then reacted with the desired aniline to form the final pyrazole carboxamide product.

Protocol:

-

Dissolve the crude 5-chloro-3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), dichloromethane, or toluene.

-

In a separate flask, dissolve 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine (1.0-1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5-2.0 equivalents) in the same solvent.

-

Cool the aniline solution to 0-5 °C in an ice bath.

-

Slowly add the solution of the acid chloride to the cooled aniline solution dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure pyrazole carboxamide fungicide.

Table 1: Key Reactants and Products in the Synthesis of a Fluxapyroxad Analog

| Reactant 1 | Reactant 2 | Product |

| 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride | 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine | N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide |

Mechanism of Action: Targeting Fungal Respiration

The fungicidal activity of the resulting pyrazole carboxamide is directly linked to its ability to inhibit the succinate dehydrogenase (SDH) enzyme.

Caption: Inhibition of Succinate Dehydrogenase by Pyrazole Carboxamide Fungicides.